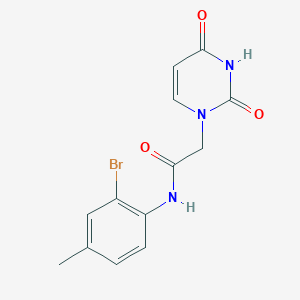
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide, also known as AIA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide may prevent the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and physiological effects:
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has been found to have a number of biochemical and physiological effects. Studies have shown that 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has also been found to inhibit the migration and invasion of cancer cells, which may help to prevent the spread of cancer. In addition, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has been found to have anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide in lab experiments is that it has been found to have low toxicity and minimal side effects. This makes it a promising candidate for further research and development. However, one of the limitations of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide. One area of interest is in the development of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide-based therapies for cancer treatment. Another area of interest is in the development of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide-based therapies for other diseases, such as inflammatory disorders and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide and its potential applications in scientific research.
Conclusion:
In conclusion, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide, or 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide, is a chemical compound that has potential applications in scientific research. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties, which may have potential applications in the treatment of other diseases. While more research is needed to fully understand the properties and potential applications of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide, it is a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide involves a series of chemical reactions. The starting materials are 2-acetyl-1H-isoquinoline and 3-acetylphenylacetic acid. The reaction involves the formation of an amide bond between the two starting materials, resulting in the formation of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide. The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide is a complex process that requires a high level of expertise and specialized equipment.
Applications De Recherche Scientifique
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has also been found to have anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of other diseases.
Propriétés
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14(24)17-7-5-8-18(12-17)22-21(26)13-20-19-9-4-3-6-16(19)10-11-23(20)15(2)25/h3-12,20H,13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSIRIQVPBBPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2C3=CC=CC=C3C=CN2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7680531.png)
![N-(2,4-dichlorophenyl)-2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7680537.png)
![N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7680538.png)
![2-[2-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7680539.png)
![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B7680547.png)
![3-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7680551.png)
![3,4-difluoro-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680567.png)


![Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate](/img/structure/B7680602.png)
![1-(2-chlorophenyl)-N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N,6-dimethyl-4-oxopyridazine-3-carboxamide](/img/structure/B7680607.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide](/img/structure/B7680609.png)
![N-phenyl-1-[2-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylamino]acetyl]piperidine-4-carboxamide](/img/structure/B7680613.png)
